
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is a chemical compound with the molecular formula C₉H₁₂NNaO₃S It is known for its unique structure, which includes a sulphonate group attached to a methanesulphonate moiety, and an amino group substituted with a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the compound. The final product is often purified through recrystallization or other separation techniques to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulphonate group can form strong ionic interactions, while the amino group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium ((2,4-dimethylphenyl)amino)methanesulphonate
- Sodium ((3,5-dimethylphenyl)amino)methanesulphonate
- Sodium ((2,6-dimethylphenyl)amino)methanesulphonate
Uniqueness
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
Eigenschaften
CAS-Nummer |
81730-11-2 |
|---|---|
Molekularformel |
C9H12NNaO3S |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
sodium;(2,5-dimethylanilino)methanesulfonate |
InChI |
InChI=1S/C9H13NO3S.Na/c1-7-3-4-8(2)9(5-7)10-6-14(11,12)13;/h3-5,10H,6H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
DJHOVNIYZXIWGM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

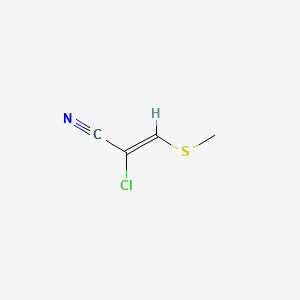
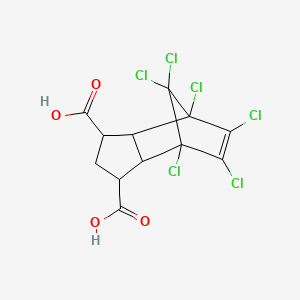
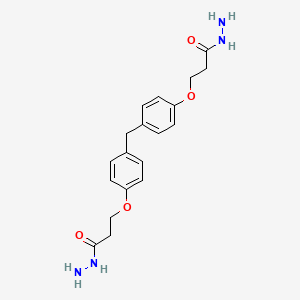
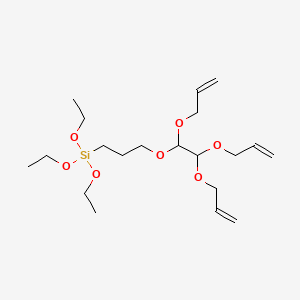
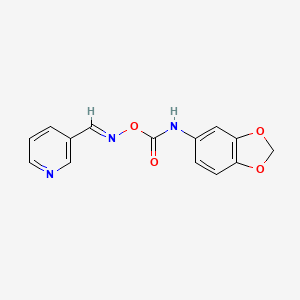
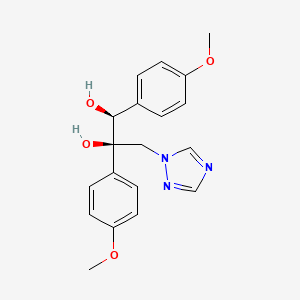

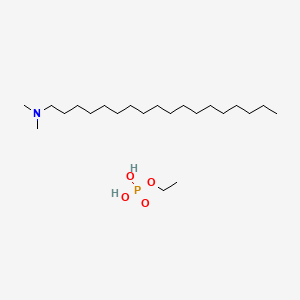

![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
